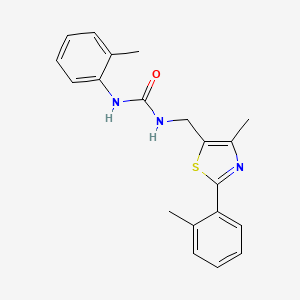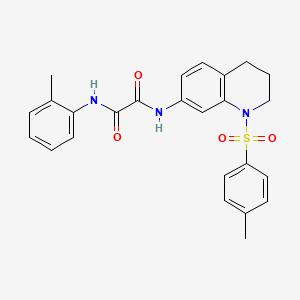![molecular formula C18H17N3O3S B2804324 N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide CAS No. 1089534-95-1](/img/structure/B2804324.png)
N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide” is a small molecule inhibitor . It has been identified as a complex with TANKYRASE-1, a protein involved in the Wnt pathway . This molecule has been of interest due to its potential in modulating the Wnt pathway in vivo .
Synthesis Analysis
The synthesis of similar quinazolinone derivatives has been reported in the literature . A green protocol has been developed for the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamide derivatives in yields of 85–90% by a one-pot reaction of phthalic anhydride, anilines, and 2-aminobenzamides in ethanol under reflux for 90–120 min .Molecular Structure Analysis
The molecule has a flattened structure . The dihedral angles of the quinazolinone plane and other parts of the molecule are around 9.52 (4)° and 11.94 (6)°, respectively .Chemical Reactions Analysis
Quinazolinone derivatives have been reported to react with various primary aromatic amines, heterocyclic amines, and diamines under different conditions . They also reacted with both sodium azide and active methylene compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar quinazolinone derivatives have been reported . For instance, N-(4-Methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzamide has a melting point of 273–275°C .Wissenschaftliche Forschungsanwendungen
Green Chemistry Approaches
This compound has been synthesized using green chemistry approaches, which include the utilization of Deep Eutectic Solvents (DES) and microwave-induced synthesis . These methods are environmentally friendly and efficient, making them ideal for large-scale production.
Antibacterial Activity
Quinazolinone derivatives, such as the one , have been found to exhibit excellent antibacterial activity . They have been tested against various bacteria, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, Klebsiella pneumonia, and Pseudomonas aeruginosa .
Antiviral Activity
These compounds have also shown potential as antiviral agents . Their structure can be altered using different synthetic approaches to enhance this biological activity.
Anticancer Activity
Quinazolinone derivatives have been studied for their anticancer properties . Their potential to act as anticancer agents depends on their structure, which can be modified using various synthetic methods.
Enzyme Inhibitory Activity
These compounds have demonstrated enzyme inhibitory activity . This makes them potential candidates for the development of new drugs targeting specific enzymes.
Anti-HIV Activity
Quinazolinone derivatives have shown potential as anti-HIV agents . This opens up new avenues for the development of drugs for the treatment of HIV.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-21(25(23,24)12-11-14-7-3-2-4-8-14)13-17-19-16-10-6-5-9-15(16)18(22)20-17/h2-12H,13H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMVMIMWOAZGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2C(=O)N1)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(9-Methylpurin-6-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2804248.png)
![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2804250.png)

![3-chloro-N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2804252.png)


![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2804260.png)
![2-Chloro-1-[4-(3-ethyloxetan-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2804261.png)
![3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2804262.png)

![N-(4-acetylphenyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide](/img/structure/B2804264.png)